Menthyl isovalerate
Description
Historical Context of Research on Menthyl Isovalerate
Historically, this compound has been recognized for its use as a flavoring and fragrance agent in the food and cosmetic industries. wikipedia.orgsmolecule.com In several Eastern European countries, including Poland, Bulgaria, Romania, and former Soviet Union states like Russia, a mixture of this compound with approximately 25% menthol (B31143) is commercially available as an anxiolytic. wikipedia.orgresearchgate.net
Early research and industrial production often involved a two-stage synthesis: the oxidation of isoamyl alcohol to isovaleric acid, followed by the esterification of isovaleric acid with l-menthol (B7771125). walshmedicalmedia.com This traditional method, however, was noted for its lengthy duration and challenges in achieving high purity. walshmedicalmedia.com Subsequent research has explored more efficient synthesis methods, such as those utilizing microwave assistance or specific catalysts to improve reaction times and yields. smolecule.comresearchgate.net
This compound within the Menthane Monoterpenoid Classification
This compound is classified as a menthane monoterpenoid. foodb.cahmdb.ca Monoterpenoids are a class of organic compounds composed of two isoprene (B109036) units. scispace.com The menthane monoterpenoids are characterized by a p-menthane (B155814) backbone, which consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group. foodb.cahmdb.ca This structural classification places this compound in a family of naturally occurring compounds found in the essential oils of plants like peppermint. scispace.comwikipedia.org
Table 1: Chemical Classification of this compound
| Kingdom | Super Class | Class | Sub Class | Direct Parent |
|---|---|---|---|---|
| Organic compounds | Lipids and lipid-like molecules | Prenol lipids | Monoterpenoids | Menthane monoterpenoids |
Data sourced from the Human Metabolome Database (HMDB) hmdb.ca
Overview of Academic Research Significance of this compound
The academic significance of this compound extends across various fields of chemical research. A primary area of investigation has been the optimization of its synthesis. Researchers have studied various catalytic systems to achieve efficient, one-step synthesis from readily available starting materials like isobutylene (B52900), carbon monoxide, and menthol. walshmedicalmedia.comgoogle.com For instance, studies have explored the use of palladium complexes as catalysts to produce this compound with high yields. walshmedicalmedia.comresearchgate.net
Furthermore, analytical chemistry has focused on developing and validating methods for the determination of this compound, often in combination with menthol, in pharmaceutical preparations. researchgate.net Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or infrared spectroscopy (GC-IR) are common techniques used for its identification and quantification. walshmedicalmedia.comacs.org The physical and chemical properties of this compound have been well-documented through these analytical studies.
Recent research has also touched upon the biological activities of related compounds. For example, studies on methyl isovalerate, a structurally similar ester, have shown potential nematicidal activity and plant growth-promoting effects. mdpi.com While not directly about this compound, this research highlights the broader interest in the biological potential of isovalerate esters.
Table 2: Selected Research Findings on this compound and Related Compounds
| Research Focus | Key Finding | Reference |
|---|---|---|
| Synthesis | Microwave-assisted esterification of isovaleric acid with l-menthol can significantly increase the yield of this compound compared to conventional heating. | researchgate.net |
| Synthesis | Catalytic systems involving palladium complexes can facilitate the one-step synthesis of l-menthyl isovalerate from isobutylene, carbon monoxide, and l-menthol with high regioselectivity and yield. | walshmedicalmedia.comresearchgate.net |
| Analytical Chemistry | A validated gas chromatography method has been established for the simultaneous determination of menthol and this compound in tablet dosage forms. | researchgate.net |
| Atmospheric Chemistry | The rate coefficients for the reaction of methyl isovalerate with Cl atoms have been measured to understand its atmospheric lifetime. | acs.org |
Table 3: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | nih.gov |
| CAS Number | 16409-46-4 | hmdb.ca |
| Chemical Formula | C15H28O2 | wikipedia.orgnih.gov |
| Molar Mass | 240.38 g/mol | nih.gov |
| Appearance | Clear, colourless to pale yellowish oily liquid | nih.gov |
| Boiling Point | 260.00 to 262.00 °C @ 750.00 mm Hg | nih.gov |
Compound Names Mentioned:
this compound
Menthol
Isovaleric acid
Isoamyl alcohol
Methyl isovalerate
l-menthol
p-toluenesulfonic acid
palladium diacetate
Carbon monoxide
Isobutylene
ethyl tiglate
dimethyl disulfide
oxalyl chloride
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQSSWZYPCCBRN-HZSPNIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883268, DTXSID90893827 | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless to pale yellowish oily liquid with a sweet herbaceous odour, Colourless liquid; Sweet herbaceous aroma | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
260.00 to 262.00 °C. @ 750.00 mm Hg | |
| Record name | Menthyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, 1 ml in 10 ml 80% alcohol (in ethanol), Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.910, 0.903-0.911 | |
| Record name | Menthyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/425/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Menthyl valerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1830/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28221-20-7, 89-47-4, 16409-46-4 | |
| Record name | Validol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28221-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Menthyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Menthyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthol isovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028221207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | EPA DSSTox | |
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| Record name | rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.737 | |
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| Record name | [1R-(1α,2β,5α)]-2-isopropenyl-5-methylcyclohexyl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.450 | |
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| Record name | MENTHYL ISOVALERATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6QE751102 | |
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| Record name | MENTHYL ISOVALERATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5M0O284O6 | |
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| Record name | Menthyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037211 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations
Conventional Esterification Approaches for Menthyl Isovalerate Synthesis
The most common and established method for producing this compound is through the direct esterification of menthol (B31143) with isovaleric acid. smolecule.com This approach, while straightforward, relies on the use of catalysts and specific reaction conditions to drive the equilibrium towards the product side.
Acid-Catalyzed Esterification (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
The esterification of l-menthol (B7771125) and isovaleric acid is typically catalyzed by strong acids. chemicalbook.comchemicalbook.com Concentrated sulfuric acid (H₂SO₄) is a frequently used catalyst, with the reaction being conducted by heating a mixture of the reactants. chemicalbook.comchemicalbook.com For instance, heating a mixture of l-menthol and isovaleric acid in the presence of trace amounts of concentrated sulfuric acid at 100-110°C is a documented method. chemicalbook.com Similarly, using hydrogen chloride (HCl) as a catalyst at 100°C is another approach. chemicalbook.com
p-Toluenesulfonic acid (TsOH) is also an effective catalyst for this reaction. google.com A patented method describes the use of p-toluenesulfonic acid where the molar ratio of menthol to isovaleric acid to catalyst is 1.0:1.08-1.1:0.015-0.03. google.com This process is carried out at a temperature of 105-125°C, and involves the simultaneous distillation of water formed during the reaction as an azeotropic mixture with isovaleric acid to shift the equilibrium towards the formation of the ester. google.com This technique is reported to simplify the process and enhance the quality of the final product. google.com
When preparing "Validol," a mixture containing approximately 25% menthol in this compound, an excess of menthol is used in the initial acid-catalyzed esterification reaction. wikipedia.org This simplifies the production process, and the work-up may involve washing steps, including with aqueous sodium bicarbonate to neutralize any remaining acid catalyst and unreacted isovaleric acid, followed by distillation. wikipedia.orggoogle.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants and catalysts.
In the case of acid-catalyzed esterification using p-toluenesulfonic acid, the specified temperature range of 105-125°C is critical. google.com Temperatures below this range can lead to a decrease in the product yield and an increase in the reaction time. google.com Conversely, exceeding this temperature range (e.g., around 138°C) can result in the formation of impurities, thereby reducing the quality of the final product. google.com The process is typically completed within 8 hours under these optimized temperature conditions. google.com
For the synthesis of isoamyl isovalerate, a related ester, optimization studies have shown that factors like the molar ratio of alcohol to acid, the amount of catalyst, and the use of a water-carrying agent significantly impact the yield. scielo.brresearchgate.net For example, a study on isoamyl isovalerate synthesis found optimal conditions to be a 1.1:1 molar ratio of isoamyl alcohol to isovaleric acid, a catalyst amount of 6.4% relative to the acid, a reaction time of 2 hours, and the use of 10 mL of a water-carrying agent, which resulted in a 97.5% yield. scielo.brresearchgate.net These findings highlight the importance of a multi-variable approach to optimize esterification reactions.
Advanced Synthetic Strategies for this compound
In addition to conventional methods, advanced synthetic strategies are being explored to improve the synthesis of this compound, focusing on aspects like reduced reaction times, increased efficiency, and alternative reaction pathways. smolecule.comwalshmedicalmedia.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the esterification of isovaleric acid with l-menthol. researchgate.netresearchgate.net Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net
One study investigated the use of both sulfuric acid and p-toluenesulfonic acid as catalysts under microwave irradiation. researchgate.net With sulfuric acid, the optimal conditions were found to be an irradiation power of 560 W for 2 minutes, which resulted in a 59% yield of this compound. researchgate.net When p-toluenesulfonic acid was used as the catalyst, the optimal conditions were a microwave power of 560 W for 12 minutes, leading to a significantly higher yield of 89%. researchgate.net Another report mentions achieving a 92% yield in 2-3 hours at 100°C and 300 W. These results demonstrate the potential of microwave-assisted synthesis to enhance the efficiency of this compound production.
Hydroalkoxycarbonylation of Isobutylene (B52900) with L-Menthol and Carbon Monoxide
A more advanced and atom-economical route to this compound involves the hydroalkoxycarbonylation of isobutylene with l-menthol and carbon monoxide. walshmedicalmedia.comresearchgate.net This one-step synthesis is a highly efficient method that utilizes readily available starting materials. walshmedicalmedia.com The reaction proceeds regioselectively to yield the linear product, l-menthyl isovalerate. researchgate.netresearchgate.net This technology is reported to be highly profitable due to the use of more available raw materials and the high effectiveness of the process, with a reaction time of 5 hours and a target product yield of 95%. walshmedicalmedia.com
The success of the hydroalkoxycarbonylation reaction hinges on the use of specific catalytic systems, typically based on palladium complexes. matec-conferences.orgmdpi.com These catalysts facilitate the carbonylation of the olefin in the presence of the alcohol.
Several palladium-based catalytic systems have been investigated for this transformation. A system comprising Pd(PPh₃)₄, triphenylphosphine (B44618) (PPh₃), and p-toluenesulfonic acid (TsOH) has been shown to be effective. walshmedicalmedia.comect-journal.kz Optimal conditions for the hydromenthoxycarbonylation of isobutylene using this system were found to be a temperature of 100°C, a carbon monoxide pressure of 2.0 MPa, and a reaction time of 4 hours. walshmedicalmedia.comect-journal.kz The molar ratio of the reactants and catalyst components is also a critical parameter. ect-journal.kz Another catalytic system involves palladium chloride (PdCl₂) or a complex like PdCl₂(PPh₃)₂, combined with triphenylphosphine and p-toluenesulfonic acid. google.com This process is conducted at 105-120°C and a pressure not exceeding 4.0 MPa, and can achieve a yield of up to 99% within 3-8 hours. google.com The use of Pd(Acac)₂-PPh₃-TsOH has also been reported for the hydroalkoxycarbonylation of isobutylene. walshmedicalmedia.combas.bg The reaction mechanism is believed to proceed via a "hydride" pathway, which is favored under acidic conditions. acs.org
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Catalyst | Key Reaction Conditions | Yield | Reaction Time | Reference(s) |
|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | p-Toluenesulfonic acid | 105-125°C, azeotropic removal of water | High | < 8 hours | google.com |
| Microwave-Assisted Synthesis | p-Toluenesulfonic acid | 560 W | 89% | 12 minutes | researchgate.net |
| Microwave-Assisted Synthesis | Sulfuric acid | 560 W | 59% | 2 minutes | researchgate.net |
| Hydroalkoxycarbonylation | PdCl₂(PPh₃)₂/PPh₃/TsOH | 105-120°C, < 4.0 MPa | up to 99% | 3-8 hours | google.com |
| Hydroalkoxycarbonylation | Pd(PPh₃)₄/PPh₃/TsOH | 100°C, 2.0 MPa | 95% | 5 hours | walshmedicalmedia.com |
Chemical Characterization of Synthetic Products
The definitive identification and structural confirmation of synthetically prepared this compound rely on modern spectroscopic techniques. These methods are crucial for verifying the successful formation of the target molecule and ensuring its purity.
Spectroscopic Analysis of this compound and its Derivatives (e.g., ¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. researchgate.netresearchgate.net
The spatial structure of L-menthyl isovalerate synthesized via hydroalkoxycarbonylation has been unequivocally established using ¹H and ¹³C NMR techniques. researchgate.netresearchgate.net These analyses confirm the connectivity of the isovalerate and menthyl moieties through the ester linkage.
In a typical ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integration of these signals provide information about the electronic environment and neighboring protons. For example, the protons on the menthyl ring and the isovalerate chain will appear in characteristic regions of the spectrum.
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ester Carbonyl (C=O) | - | ~173.0 |
| Menthyl CH-O | ~4.7 (ddd) | ~74.5 |
| Isovalerate CH₂ | ~2.1 (d) | ~43.5 |
| Isovalerate CH | ~2.0 (m) | ~25.8 |
| Isovalerate CH₃ | ~0.9 (d) | ~22.4 |
| Menthyl CH₃ | ~0.7-0.9 (m) | ~16.0-22.0 |
| Menthyl Ring CH/CH₂ | ~1.0-2.1 (m) | ~23.0-50.0 |
Note: This table is illustrative. Actual chemical shifts can vary depending on the solvent and experimental conditions. The data represents typical ranges for such functional groups.
Pharmacological and Biological Activities of Menthyl Isovalerate
Anxiolytic and Sedative Effects of Menthyl Isovalerate
This compound is recognized for its calming effects on the central nervous system. smolecule.com It is a component of preparations used for anxiety relief and as a sedative. smolecule.com The compound is believed to exert its effects by reducing the excitability of the central nervous system. google.com
Evaluation of Anxiolytic-Like Behavioral Effects
This compound is a component in remedies used for conditions such as neuroses and anxiety. google.comru-pills.com Its anxiolytic (anti-anxiety) properties are a key aspect of its therapeutic use. smolecule.com Research suggests that its calming effect helps to alleviate symptoms associated with anxiety. smolecule.com Some studies propose that its mechanism may involve the modulation of neurotransmitter systems in the brain that regulate anxiety, potentially including GABAergic activity. smolecule.com The combination of this compound with menthol (B31143) is thought to enhance its anxiolytic efficacy. smolecule.com
Investigation of Sedative Properties
The sedative effects of this compound are well-documented. ru-pills.comavexima.comotc-online-store.com It is known to reduce the excitability of the central nervous system and can enhance the effects of sleep-inducing medications. google.com Products containing this compound are used to address functional disorders of the cardiovascular system, neuroses, and conditions marked by high excitability, irritability, and difficulty sleeping. google.com The compound is a primary active component in sedative preparations like Validol. researchgate.net One study noted that the maximum relaxing effect of a preparation containing this compound occurs approximately 10 minutes after sublingual administration. alliedacademies.orgresearchgate.net
Cardiovascular System Modulation
This compound has been observed to have effects on the cardiovascular system, primarily through reflex mechanisms. ru-pills.comavexima.com
Reflex Vasodilatory Actions
A notable biological activity of this compound is its moderate reflex vasodilatory action. ru-pills.comavexima.com This effect is believed to be mediated by the irritation of sensitive nerve endings in the oral mucosa when administered sublingually. ru-pills.com This stimulation is thought to trigger the production and release of substances like enkephalins, endorphins, and other peptides and kinins. ru-pills.comavexima.com These substances are actively involved in regulating vascular permeability. ru-pills.comavexima.com This vasodilatory action contributes to its use in functional cardialgia (pain in the heart region not due to organic heart disease). otc-online-store.com
Effects on Heart Rate Variability Parameters
Heart rate variability (HRV) is a measure of the variation in time between consecutive heartbeats and is an indicator of the autonomic nervous system's activity. sportaerztezeitung.com A study involving a 61-year-old male subject investigated the effects of a single sublingual tablet of Validol (a preparation containing this compound) on HRV. alliedacademies.orgresearchgate.netalliedacademies.org The study measured HRV parameters before and 10 minutes after administration. alliedacademies.orgalliedacademies.org
The results indicated changes in HRV, suggesting a relaxing effect. alliedacademies.orgresearchgate.net The study used the "Kubios HRV" software for analysis. alliedacademies.orgalliedacademies.org The table below summarizes the reported findings from this single-subject study.
HRV and Stress Index Changes After this compound Administration
| Parameter | Before Validol | 10 Minutes After Validol |
|---|---|---|
| Mean HR (bpm) | 58 | 55 |
| SDNN (ms) | 105.8 | 122.9 |
| RMSSD (ms) | 84.3 | 104.2 |
| pNN50 (%) | 56.1 | 69.4 |
| Stress Index | 10.7 | 5.4 |
Data extracted from a single-subject case study investigating the effects of a this compound-containing preparation (Validol). alliedacademies.orgalliedacademies.org The increase in parameters like SDNN, RMSSD, and pNN50, along with a decrease in the Stress Index, suggests a shift towards increased parasympathetic activity, indicative of a relaxation response. alliedacademies.orgresearchgate.netalliedacademies.org
Other Investigated Biological Activities
Potential Antimicrobial and Antifungal Properties (General relevance to esters)
While extensive research directly targeting the antimicrobial and antifungal properties of this compound is not widely documented, the potential for such activity can be inferred from the known biological effects of its constituent parts and related chemical structures, namely monoterpenes and their esters. This compound is the ester of menthol and isovaleric acid. smolecule.com Menthol itself, a primary component of peppermint oil, has demonstrated notable antibacterial and antifungal properties in numerous studies. researchgate.netresearchgate.net
The broader class of compounds to which this compound belongs, monoterpenes and their derivatives, is rich with examples of antimicrobial agents. researchgate.net Cyclic monoterpenes, in particular, are recognized for being broadly antibacterial and antifungal. mdpi.com Various studies have highlighted the efficacy of different monoterpenes against a range of pathogens. For instance, compounds like thymol (B1683141) and carvone (B1668592) show strong antibacterial and antifungal activities. mdpi.com The antimicrobial action of monoterpenes is often attributed to their ability to disrupt bacterial cell membranes. mdpi.commdpi.com
Furthermore, the esterification of monoterpenes can yield derivatives with significant microbiological activity. nih.gov Research on other monoterpene esters has confirmed their potential as antimicrobial agents, suggesting that this compound may possess similar, yet unconfirmed, characteristics. nih.gov
Table 1: Antimicrobial Activity of Related Monoterpenes
| Compound | Type of Activity | Target Organisms/Mechanism | Source(s) |
| Menthol | Antibacterial, Antifungal | Effective against various microorganisms. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Thymol | Antibacterial, Antifungal | Effective against Gram-positive and Gram-negative bacteria. mdpi.com | mdpi.com |
| Carvone | Antimicrobial, Antifungal | Potential use in treating infections. mdpi.com | mdpi.com |
| α-Pinene | Antimicrobial, Antifungal | Activity depends on specific enantiomers. mdpi.com | mdpi.com |
| Citral | Antibacterial, Antifungal | Damages bacterial cell membrane and inhibits key enzymes. mdpi.com | mdpi.com |
Antiemetic Properties in Relevant Models
This compound, particularly in combination with menthol, is indicated for use as an antiemetic agent. Products containing a solution of levomenthol (B1675115) (a form of menthol) in this compound are specifically marketed for preventing sea and air sickness. avexima.com This application points to the compound's activity on the nervous system to alleviate symptoms of motion-induced nausea. The formulation known as Validol, which is a solution of menthol in this compound, is used to address sickness. google.com The mechanism is described as a reflex vasodilatory action mediated by the irritation of nerve endings. avexima.com
Table 2: this compound in Antiemetic Applications
| Product/Formulation | Stated Indication | Source(s) |
| Validol Avexima | Antiemetic agent in sea and air sickness. | avexima.com |
| This compound + 30% menthol | Neurasthenia, angina, sea-sickness. | |
| 25-30% Menthol solution in this compound | Used for nervousness, hysteria, sickness. | google.com |
Biological Interactions and Efficacy Enhancement
Synergistic Effects of this compound with Menthol in Biological Systems
The combination of this compound and menthol exhibits significant synergistic effects, enhancing the biological activity beyond what would be expected from each component alone. This synergy is particularly evident in the compound's anxiolytic and vasodilating properties. smolecule.comcardiovalerat.com Research indicates that the combination of this compound with menthol enhances its efficacy as a calming agent that helps relieve symptoms of anxiety. smolecule.com
A solution of this compound in menthol produces a synergistic effect through its vasodilating action, which amplifies the calming effects of other substances. cardiovalerat.com This interaction is believed to be triggered by the stimulation of receptors in the oral mucosa, leading to a reflex dilation of blood vessels and the release of endogenous substances like endorphins and enkephalins, which help alleviate stress. cardiovalerat.com In compositions designed to treat cardiac pain, the menthol and this compound solution works synergistically with other active ingredients to prevent tachycardia. google.com
Table 3: Observed Synergistic Effects of this compound with Menthol
| Biological System/Application | Observed Synergistic Outcome | Mechanism of Action | Source(s) |
| Central Nervous System | Enhanced anxiolytic (calming) effects. | Modulation of neurotransmitter systems. smolecule.com Amplification of calming action via vasodilation. cardiovalerat.com | smolecule.comcardiovalerat.com |
| Cardiovascular System | Prevention of tachycardia during heart pain treatment. | Vasodilating effect amplifies the action of other components. google.comcardiovalerat.com | google.comcardiovalerat.com |
| General Well-being | Relaxation and stress reduction. | Stimulation of mucosal receptors triggers the release of endorphins/enkephalins. cardiovalerat.com | cardiovalerat.com |
Compound Reference Table
Molecular and Cellular Mechanisms of Action
Neurotransmitter System Modulation by Menthyl Isovalerate
This compound's primary mechanism involves the modulation of neurotransmitter systems, significantly impacting neuronal excitability. smolecule.comgoogle.com
This compound's calming effects are linked to its modulation of the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter system in the central nervous system. smolecule.comresearchgate.net Both constituent parts of the molecule, menthol (B31143) and isovaleric acid, contribute to this activity.
Isovaleric acid and its derivatives, such as isovaleramide, are recognized as positive allosteric modulators (PAMs) of the GABA-A receptor. wikipedia.org Similarly, menthol has been shown to enhance GABA-A receptor-mediated currents, acting as a positive allosteric modulator that increases the receptor's sensitivity to GABA. wikipedia.orgnih.gov This potentiation of GABAergic transmission leads to reduced neuronal excitability, contributing to the compound's sedative and anxiolytic properties. wikipedia.orgpolka-hebe.com Studies on related monoterpenes like isopulegol (B1217435) further support this mechanism, showing that their effects can be reversed by GABA-A receptor antagonists. mdpi.com
Table 1: Documented GABAergic Activity of this compound Components
| Component | Reported Action on GABA System | Research Finding |
|---|---|---|
| Isovaleric Acid | Positive Allosteric Modulator (PAM) of the GABA-A receptor. wikipedia.org | A derivative of isovaleric acid, a known constituent of valerian, which has anticonvulsant effects. wikipedia.org |
| Menthol | Positive Allosteric Modulator (PAM) of the GABA-A receptor. wikipedia.orgnih.gov | Enhances both phasic and tonic GABA-A receptor-mediated currents in native neurons. nih.gov It can directly activate GABA-A receptors in cultured hippocampal neurons. mdpi.com |
While the GABAergic system is a primary target, the components of this compound may interact with other neurotransmitter pathways, although the evidence is less direct for the compound itself.
Serotonergic System : Some research indicates that isovalerate, a metabolite of this compound, can activate enterochromaffin (EC) cells in the gut. biorxiv.org Activated EC cells release serotonin, which then acts on 5-HT3 receptors on sensory nerve endings. biorxiv.orgpnas.org Network pharmacology studies on valerian volatile oil, which contains isovalerate compounds, also suggest that the serotonergic synapse pathway is a key target. mdpi.com However, direct modulation of central serotonergic pathways by this compound is not extensively documented.
Dopaminergic System : There is currently limited direct scientific evidence to suggest a significant interaction between this compound and the dopaminergic system. mhmedical.comnih.govdrugbank.com
Endogenous Peptide Release Stimulation
A key mechanism of this compound involves the stimulation of nerve endings, leading to a reflex release of various endogenous peptides that regulate physiological responses like pain perception and vascular tone. avexima.com
This compound stimulates the production and release of endogenous opioid peptides, including endorphins and enkephalins. cardiovalerat.comavexima.comrussianmeds.com This is believed to be a reflex response triggered by the irritation of sensory receptors, particularly cold receptors in the oral mucosa. cardiovalerat.comreddit.com These peptides play a crucial role in alleviating pain and stress, contributing to the compound's calming effects. cardiovalerat.comrussianmeds.com
The same reflex action that releases opioid peptides also stimulates the release of other peptides, such as kinins. avexima.comgoogle.com Kinins are actively involved in the regulation of vascular permeability and the generation of pain sensations. avexima.com This mechanism underlies the moderate reflex vasodilatory action of this compound, supporting its use in conditions related to vascular function. cardiovalerat.comgoogle.com
Table 2: Endogenous Peptides Stimulated by this compound
| Peptide Family | Specific Peptides | Implicated Function |
|---|---|---|
| Opioid Peptides | Endorphins, Enkephalins. avexima.comrussianmeds.com | Alleviating pain and stress, inducing calmness. cardiovalerat.com |
| Kinins | Kinins. avexima.comgoogle.com | Regulation of vascular permeability and pain sensation. avexima.com |
| Other Peptides | Histamine. google.com | Involvement in inflammatory response and vasodilation. medicaljournals.se |
Receptor-Level Interactions
The effects of this compound are initiated by its interaction with specific receptors at the cellular level. These interactions are responsible for the initial sensory perception and the cascade of downstream cellular events.
The primary receptor-level interaction involves the menthol moiety of the compound. Menthol is a well-known activator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a sensor for cold temperatures. medchemexpress.comtobaccopreventioncessation.comnih.gov Stimulation of these cold-sensing receptors in the mucous membranes triggers a reflex response that leads to vasodilation and the release of the endogenous peptides discussed previously. cardiovalerat.comreddit.com
In addition to this sensory receptor activation, this compound and its components directly interact with neurotransmitter receptors. As detailed in section 4.1.1, both menthol and isovaleric acid are positive allosteric modulators of the GABA-A receptor, which is a ligand-gated ion channel. wikipedia.orgwikipedia.orgnih.gov This interaction enhances the inhibitory effects of GABA, reducing neuronal excitability. smolecule.comresearchgate.net
Table 3: Summary of Receptor-Level Interactions
| Receptor | Interacting Component | Type of Interaction | Consequence of Interaction |
|---|---|---|---|
| TRPM8 | Menthol moiety | Agonist / Activator. tobaccopreventioncessation.comnih.gov | Sensation of cold, reflex release of endogenous peptides (endorphins, kinins), vasodilation. cardiovalerat.comahajournals.org |
| GABA-A Receptor | This compound (via its components) | Positive Allosteric Modulator (PAM). smolecule.comwikipedia.orgwikipedia.org | Enhanced GABAergic inhibition, leading to sedative and anxiolytic effects. google.compolka-hebe.com |
| 5-HT3 Receptor | Serotonin (released by Isovalerate action) | Indirect Agonist | Activation of sensory nerve endings in the gut. biorxiv.org |
Investigation of GABAA Receptor Interactions
This compound is an ester of menthol and isovaleric acid. In biological systems, it is anticipated that menthyl esters like this compound are hydrolyzed into their constituent parts: menthol and the corresponding carboxylic acid. inchem.org Consequently, the interaction of this compound with the γ-aminobutyric acid type A (GABAA) receptor is primarily understood through the actions of its metabolite, menthol.
Menthol acts as a potent positive allosteric modulator of GABAA receptors. nih.govresearchgate.net This means that while it does not activate the receptor directly, it enhances the effect of the primary neurotransmitter, GABA. researchgate.net This potentiation of GABA-induced currents leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a general inhibitory effect on neuronal activity. nih.gov This mechanism is a common target for sedative and anesthetic compounds. researchgate.net
Research has shown that menthol's modulatory effect is not mediated through the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov Studies using recombinant human GABAA receptors expressed in Xenopus oocytes and in rat brain slices have demonstrated that menthol enhances GABAA receptor-mediated currents. nih.govresearchgate.net Specifically, menthol has been found to prolong the duration of spontaneous GABAA receptor-mediated inhibitory currents. nih.gov Evidence suggests that menthol's site of action may be shared with other anesthetic agents like propofol (B549288) and that its effect is dependent on the β2 subunit of the receptor. nih.gov The interaction of menthol and related monoterpenoids with GABAA receptors highlights the importance of stereochemistry in determining the potency of the modulatory effect. researchgate.net
| Compound | Effect on GABAA Receptor | Key Finding |
|---|---|---|
| l-Menthol (B7771125) | Positive Allosteric Modulator | Enhances GABA-mediated currents and prolongs inhibitory signals. nih.govresearchgate.net |
| (+)-Isomenthol | Strong Positive Modulator | Demonstrates stereochemistry's key role in activity, being more active than (+)-menthol. researchgate.net |
| α-Terpineol | Positive Modulator | Less active than (+)-isomenthol, indicating the importance of the hydroxyl group's position. researchgate.net |
Biochemical Pathway Perturbations
The biochemical effects of this compound are linked to its hydrolysis into menthol and isovaleric acid (isovalerate). inchem.org These two molecules then enter distinct metabolic pathways, leading to various perturbations. The Human Metabolome Database (HMDB) classifies this compound as a compound involved in fatty acid and lipid metabolism. hmdb.ca
Influence on Metabolic Pathways in Biological Systems
The metabolic influence of this compound stems from its hydrolysis products. Isovalerate, a branched-chain fatty acid, is a key intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine (B10760876). nih.govmicrobiologyresearch.org The catabolism of leucine proceeds through transamination to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA. nih.gov Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in other biosynthetic pathways. nih.gov Therefore, the introduction of exogenous isovalerate from this compound can directly impact BCAA metabolism and downstream energy production pathways. nih.govplos.org
Metabolomic studies have identified this compound in association with other flavorant metabolites. nih.gov While direct studies on this compound are limited, research on its parent compound, menthol, shows that exposure is linked to changes in several significant metabolic pathways. Analysis of plasma from children exposed to cigarette and e-cigarette flavorants, including menthol, revealed associations with perturbations in sphingolipid, glycerophospholipid, and mitochondrial energy metabolism. nih.gov Furthermore, metabolites of isovalerate are implicated in various metabolic processes. For instance, alterations in isovalerate and related compounds are noted in studies on metabolic disorders, highlighting their connection to the biosynthesis of unsaturated fatty acids and the citrate (B86180) cycle. mdpi.com
| Component | Associated Metabolic Pathway | Significance |
|---|---|---|
| This compound | Fatty Acid Metabolism, Lipid Metabolism | Directly classified as influencing these pathways. hmdb.ca |
| Isovalerate (from hydrolysis) | Branched-Chain Amino Acid (BCAA) Catabolism | Enters the leucine degradation pathway, impacting energy metabolism. nih.govmicrobiologyresearch.org |
| Isovalerate (from hydrolysis) | Biosynthesis of Unsaturated Fatty Acids | Alterations in isovalerate levels are linked to this pathway in metabolic studies. mdpi.com |
| Menthol (from hydrolysis) | Sphingolipid & Glycerophospholipid Metabolism | Associated with perturbations in these pathways upon exposure to flavorants. nih.gov |
| Menthol (from hydrolysis) | Mitochondrial Energy Metabolism | Linked to changes in mitochondrial pathways in metabolomic analyses. nih.gov |
Pharmacokinetics and Metabolism of Menthyl Isovalerate
The study of how the body absorbs, distributes, metabolizes, and excretes a compound is fundamental to understanding its biological effects. For menthyl isovalerate, these pharmacokinetic processes are centered on its breakdown into its constituent parts and their subsequent metabolic fates.
Preclinical Research Models and Evaluation
In Vitro Studies for Biological Activity Assessment
In vitro studies are fundamental in the early evaluation of a compound's biological effects at the cellular and molecular level. These assays provide initial data on pharmacological activity and potential toxicity before advancing to animal studies.
Cellular assays are employed to understand the mechanisms through which a substance exerts its pharmacological effects. bioagilytix.comimmunologixlabs.com For compounds acting on the central nervous system, these assays can investigate interactions with receptors, ion channels, and signaling pathways. nih.gov While menthyl isovalerate is known for its anxiolytic effects, detailed cellular assays specifically elucidating its pharmacological mechanism are not extensively documented in publicly available literature.
Research on related compounds, such as menthol (B31143), has shown interaction with TRPM8 channels and modulation of GABA-A receptors, which are known to be involved in sedative and anxiolytic pathways. nih.gov However, direct evidence from cellular assays on this compound itself remains a subject for further investigation.
Cytotoxicity assays are crucial for determining a compound's potential to cause cell damage or death. bioivt.com These tests, such as the MTT or neutral red uptake assays, measure cell viability and proliferation after exposure to the substance, often yielding an IC50 value, which is the concentration of the substance that inhibits 50% of cell growth. researchgate.netmdpi.com
Specific in vitro cytotoxicity studies providing IC50 values for this compound on various cell lines are not widely reported in the scientific literature. Safety data for L-Menthyl isovalerate indicates that it can cause skin and eye irritation, suggesting a potential for localized cytotoxicity. thegoodscentscompany.com Studies on menthol have demonstrated dose-dependent cytotoxic effects on different cell lines, including human tumor cells. nih.gov However, direct extrapolation of these findings to this compound requires dedicated cell-based toxicity screening of the ester itself.
Table 1: Representative In Vitro Cytotoxicity Assay Methods
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric measurement of formazan (B1609692) production, indicating cell viability. nih.gov |
| Neutral Red Assay | Uptake of neutral red dye into the lysosomes of viable cells. | Spectrophotometric measurement of extracted dye, proportional to the number of living cells. nih.gov |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells. | Enzymatic assay measuring LDH activity in the culture medium, indicating membrane damage. mdpi.com |
| ATP Test | Quantification of adenosine (B11128) triphosphate (ATP) present in viable cells. | Luminescence-based measurement of ATP levels. mdpi.com |
This table represents common cytotoxicity assays and not specific results for this compound, for which data is limited.
Genotoxicity assays are performed to assess a compound's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. nih.govnih.gov Standard tests include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. nih.govresearchgate.net
The Ames test uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. mdpi.com The in vitro micronucleus test, conducted on mammalian cells, identifies both chromosome breakage and whole chromosome loss. nih.govnih.gov While a safety data sheet for L-Menthyl isovalerate states that it "shall not be classified as germ cell mutagenic," the primary data from specific mutagenicity and genotoxicity assays for this compound are not detailed in the available scientific literature. vitrocell.com
Table 2: Standard Genotoxicity Assays
| Assay Name | Organism/Cell Type | Genetic Endpoint Detected |
| Ames Test | Salmonella typhimurium, Escherichia coli | Gene mutations (point mutations, frameshift mutations). mdpi.com |
| In Vitro Micronucleus Assay | Mammalian cell lines (e.g., CHO, V79, L5178Y) or human lymphocytes. | Chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). nih.govcefic-lri.org |
| In Vitro Chromosomal Aberration Test | Mammalian cell lines or human lymphocytes. | Structural and numerical chromosomal abnormalities. nih.gov |
This table represents common genotoxicity assays and not specific results for this compound, for which data is limited.
In Vivo Animal Models for Pharmacological Research
In vivo studies in animal models are essential to understand the systemic effects of a compound, including its pharmacological actions, efficacy, and safety within a whole organism. scirp.org
The anxiolytic (anxiety-reducing) and sedative properties of new compounds are frequently evaluated using established rodent behavioral models. nih.gov These models are designed to create approach-avoidance conflicts or assess natural behaviors that are sensitive to anxiolytic drugs. nih.govnih.gov
Commonly used models include:
Elevated Plus-Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. nih.govmeliordiscovery.com
Light-Dark Box Test: This model relies on the conflict between the tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the illuminated chamber. nih.gov
Marble-Burying Test: In this test, mice are placed in a cage with marbles. The natural tendency to bury novel objects is thought to be related to anxiety and obsessive-compulsive-like behavior. Anxiolytic agents often reduce the number of marbles buried. nih.gov
While this compound, as the primary component of Validol, is widely recognized for its use as an anxiolytic, specific studies detailing its effects in these standardized rodent models are not extensively reported in the accessible literature. wikipedia.orgresearchgate.net Research on l-menthol (B7771125) has indicated sedative effects in mice, observed through a dose-dependent decrease in spontaneous motor activity.
Central nervous system (CNS) depressant effects are often evaluated to understand a compound's potential sedative or hypnotic properties. springermedizin.de These effects are typically assessed through behavioral tests that measure locomotor activity and sedation levels. researchgate.netresearchgate.net
Key behavioral tests include:
Open Field Test (OFT): This test assesses general locomotor activity, exploration, and anxiety-like behavior in a novel environment. A reduction in movement parameters, such as distance traveled or rearing frequency, can indicate a CNS depressant effect. nih.govspringernature.com
Forced Swim Test and Tail Suspension Test: While primarily used to screen for antidepressant activity, prolonged immobility in these tests can also suggest a general CNS depressant effect. nih.govspringermedizin.de
Pentobarbital-Induced Sleeping Time: An increase in the duration of sleep induced by a hypnotic agent like pentobarbital (B6593769) after administration of the test compound suggests a CNS depressant or sedative effect.
Studies on peppermint essential oil, which contains menthol, have shown varied effects on ambulatory activity in mice, sometimes indicating CNS stimulant-like effects at lower doses and depressant effects at higher doses. scirp.orgresearchgate.net However, comprehensive studies focusing specifically on this compound's dose-dependent effects in these behavioral paradigms are needed to fully characterize its CNS activity profile.
Toxicological Study Designs (e.g., Short-term, Long-term Toxicity, Carcinogenicity)
Menthol: Menthol has been the subject of numerous toxicological studies, often in the context of its use as a food and tobacco additive. Short-term and subchronic toxicity studies in animals have generally not reported adverse effects attributable to menthol. food.gov.uk Long-term carcinogenicity bioassays of dl-menthol in rats and mice, conducted under the National Toxicology Program, concluded that under the conditions of the bioassay, dl-menthol was not carcinogenic. food.gov.uk The scientific literature broadly supports that menthol does not possess carcinogenic, mutagenic, or reprotoxic properties. ingredientiprodottideltabacco.it However, some in vitro studies have noted that menthol can induce cell death in various cancer cell lines and may affect the integrity of biological membranes at certain concentrations. nih.gov
Isovaleric Acid: Isovaleric acid is a short-chain fatty acid that occurs naturally. Toxicological information indicates it is a corrosive substance that can cause burns upon contact with the skin, eyes, or gastrointestinal tract. scbt.comnih.gov Inhalation may lead to respiratory irritation and lung damage. scbt.com The primary concern regarding isovaleric acid's toxicity comes from the human genetic disorder, isovaleric acidemia. nih.gov This condition, caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leads to the accumulation of isovaleric acid and its derivatives, which can exert neurotoxic effects, leading to severe metabolic and neurological distress. nih.gov Data on the long-term toxicity and carcinogenicity of isovaleric acid itself is sparse. However, a related compound, allyl isovalerate, showed limited evidence of carcinogenicity in experimental animals, inducing tumors at different sites in rats and mice. nih.gov
Summary of Toxicological Data for this compound Components
| Compound | Short-Term Toxicity | Long-Term Toxicity / Carcinogenicity |
|---|---|---|
| Menthol | Generally low toxicity; no significant adverse effects noted in repeat-dose animal studies. food.gov.uk | Not considered carcinogenic in rodent bioassays; literature suggests no mutagenic or reprotoxic properties. food.gov.ukingredientiprodottideltabacco.it |
| Isovaleric Acid | Corrosive to skin, eyes, and mucous membranes. scbt.com Ingestion can cause gastrointestinal burns. scbt.com | Limited direct data. Accumulation in isovaleric acidemia is neurotoxic. nih.gov A related ester (allyl isovalerate) showed limited evidence of carcinogenicity in animals. nih.gov |
Mechanistic Studies in Preclinical Models
Mechanistic studies aim to elucidate the specific biochemical and physiological pathways through which a substance exerts its effects. For this compound, understanding these mechanisms involves exploring the neurochemical and vascular activities of menthol and isovaleric acid.
Neurochemical Analyses in Brain Circuitry
Menthol: Preclinical research has revealed that menthol is more than a simple flavoring agent, possessing distinct psychoactive properties. umassmed.edu Studies in animal models show that menthol can activate the mesocorticolimbic reward-addiction pathways in the brain. researchgate.net It has been found to up-regulate the expression of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, in brain regions associated with nicotine (B1678760) addiction. researchgate.netnih.gov
Further neurochemical analysis indicates that menthol can modulate dopaminergic systems. It has been shown to alter the firing frequency of dopamine (B1211576) neurons and, at pharmacologically relevant concentrations, increase extracellular dopamine levels in the dorsal striatum. researchgate.netnih.gov This suggests a potential role for menthol in influencing motor activity and reward-related behaviors. nih.gov These actions on critical neurotransmitter systems highlight menthol's ability to exert central nervous system effects independently of other substances. researchgate.net
Isovaleric Acid: Neurochemical studies involving isovaleric acid have largely focused on its role as an olfactory stimulus. Functional magnetic resonance imaging (fMRI) in humans has demonstrated that the odor of isovaleric acid activates specific brain regions, including the putamen, insula, amygdala, anterior cingulate cortex, and inferior frontal gyrus. nih.gov Interestingly, the pattern of brain activation differs depending on whether the individual has prior warning of the odor, suggesting that cognitive factors like attention and expectation modulate the neurochemical response to the compound. nih.gov In the context of the metabolic disorder isovaleric acidemia, the accumulation of isovaleric acid derivatives is known to be neurotoxic, though the specific neurochemical disruptions are complex. nih.gov
Summary of Neurochemical Effects for this compound Components
| Compound | Brain Regions Affected | Neurochemical/Neuronal Effects |
|---|---|---|
| Menthol | Mesocorticolimbic pathways, Ventral Tegmental Area (VTA), Nucleus Accumbens (NAcc), Dorsal Striatum. researchgate.netnih.gov | Up-regulates nAChRs; alters dopamine neuron firing; increases extracellular dopamine. researchgate.netnih.govnih.gov |
| Isovaleric Acid | Putamen, Insula, Amygdala, Anterior Cingulate Cortex, Inferior Frontal Gyrus (olfactory stimulation). nih.gov | Activates specific brain regions in response to odor; accumulation in disease state is neurotoxic. nih.govnih.gov |
Evaluation of Vascular Permeability Modulation
Menthol: Menthol is recognized as a vasoactive compound with complex effects on the vasculature. nih.gov Contrary to the cooling sensation it produces, topical application of menthol induces cutaneous vasodilation. nih.gov This effect is mediated through multiple pathways, including the release of nitric oxide (NO) and endothelium-derived hyperpolarization factors (EDHFs), as well as activation of sensory nerves. nih.govnih.gov
A key mechanism underlying menthol's vascular effects is its action on transient receptor potential (TRP) channels, specifically as an agonist of the TRPM8 channel, also known as the cold and menthol receptor. nih.govfrontiersin.org These channels are expressed in vascular smooth muscle and endothelial cells, and their activation by menthol contributes to its vasodilatory properties. nih.govnih.gov Menthol can also block L-type calcium channels in vascular smooth muscle, further influencing vascular tone. nih.gov
Isovaleric Acid: Direct studies on the effect of isovaleric acid on vascular permeability are limited. However, research on its effects on other types of smooth muscle provides relevant insights. One study demonstrated that isovaleric acid causes the relaxation of colonic smooth muscle cells. nih.gov This relaxation was found to be mediated via a cAMP/PKA signaling cascade, a pathway also involved in the regulation of vascular tone. nih.gov This suggests a potential, though not yet directly demonstrated, mechanism by which isovaleric acid could influence vascular function and permeability.
Clinical Research Design and Investigation
Methodological Considerations in Clinical Trials
Methodological rigor is the cornerstone of credible clinical research, ensuring that the observed effects can be confidently attributed to the intervention being studied. europa.eu This involves carefully planned study frameworks, appropriate statistical methods, and unwavering adherence to ethical principles.
The gold standard for evaluating medical interventions is the randomized controlled trial (RCT). nih.gov In these trials, participants are randomly assigned to receive either the active intervention (e.g., Menthyl Isovalerate) or a control, which is often a placebo. nih.gov Randomization helps to ensure that the groups are comparable at the start of the trial, minimizing bias. nih.gov
A particularly robust design used in studies of compounds with transient effects is the Randomized, Placebo-Controlled Crossover Trial . nih.govcambridge.org In this framework, each participant serves as their own control by receiving both the active treatment and the placebo at different times, separated by a "wash-out" period to prevent carryover effects. nih.govcambridge.org For example, a trial investigating the effects of topical menthol (B31143) for pain used a triple-blind crossover design where participants were randomly allocated to receive either the active gel or a placebo gel with a menthol scent first, and then received the opposite treatment on a subsequent day. nih.gov This design is highly efficient as it reduces the variability between subjects that can obscure treatment effects. cambridge.org
Clinical trial protocols for such studies typically include a clear definition of the objectives, the study population with specific inclusion and exclusion criteria, a detailed description of the randomization and blinding procedures, and the schedule for follow-up and data collection. nih.gov
Table 1: Example of a Randomized Crossover Trial Design Framework
| Study Phase | Group A | Group B | Key Feature | Source |
| Treatment Period 1 | Receives Active Intervention (e.g., this compound) | Receives Placebo | Random assignment to initial treatment. | cambridge.org |
| Wash-out Period | No Treatment | No Treatment | Allows for the elimination of the first treatment from the body. | cambridge.org |
| Treatment Period 2 | Receives Placebo | Receives Active Intervention (e.g., this compound) | Each participant "crosses over" to the other treatment arm. | cambridge.org |
| Outcome | Comparison of effects within the same individual, reducing inter-subject variability. | Comparison of effects within the same individual, reducing inter-subject variability. | Participants act as their own controls. | nih.gov |
Statistical analysis is essential to interpret the data collected in clinical trials and determine if the observed differences between treatment and placebo are real and not due to chance. europa.eu The choice of statistical methods depends on the study design and the type of data collected.
In crossover trials, mixed-effects linear regression models are often employed. These models can effectively assess the differences between treatments while accounting for repeated measures within the same individuals and controlling for potential confounding variables like age or sex. ahajournals.org For instance, a study on the effects of sodium reduction on circulating short-chain fatty acids, including isovalerate, used such models to analyze the data. ahajournals.org
For comparing mean outcomes between two or more groups, standard statistical tests are used. These can include the t-test for comparing two group means or a one-way analysis of variance (ANOVA) for multiple groups. mdpi.com When data is compiled from several studies, a meta-analysis may be performed, which uses statistical techniques like calculating the Standardized Mean Difference (SMD) or Relative Risk (RR) to provide a combined estimate of the treatment effect. researchgate.net A p-value of less than 0.05 is typically considered the threshold for statistical significance. mdpi.commdpi.com
All research involving human subjects must be conducted ethically, adhering to principles outlined in documents such as the Declaration of Helsinki. cambridge.org A primary ethical requirement is the review and approval of the study protocol by an independent ethics committee, such as an Institutional Review Board (IRB) or a Medical Research Ethics Committee (MREC), before the trial begins. nih.govimmunopathol.comnih.gov This ensures that the rights, safety, and well-being of the participants are protected.
Informed consent is another critical ethical pillar. Researchers must provide potential participants with comprehensive information about the trial, including its purpose, procedures, potential risks, and benefits, so they can make a voluntary and informed decision about whether to participate. nih.gov
Measurement of Clinical Outcomes
To evaluate the efficacy of a compound like this compound, it is crucial to use validated and reliable methods for measuring clinical outcomes.
This compound, as the active component of Validol, has been used for its calming effects and to alleviate anxiety. Preclinical research suggests that the isovalerate component may play a role in modulating visceral sensitivity and anxiety-related behaviors. biorxiv.orgbiorxiv.org
In clinical settings, the assessment of anxiety often relies on standardized, validated questionnaires. One such tool is the Hospital Anxiety and Depression Scale (HADS) , which is a self-assessment scale used to measure the severity of anxiety and depression symptoms. mdpi.comnih.gov In a case study involving patients with anxiety disorders, this compound was reported to lead to a significant improvement in anxiety levels.
Beyond statistical significance (i.e., whether an effect is likely real), it is important to determine the clinical significance or the magnitude of the effect. A small effect may be statistically significant but not meaningful to the patient.
One way to measure this is by calculating the effect size . For example, in a study of topical menthol for pain, the reduction in pain intensity corresponded to a moderate effect size (Cohen's d) of 0.63, indicating a clinically relevant improvement. researchgate.net
Table 2: Examples of Clinical Outcome Measurement Tools
| Symptom | Assessment Tool | Description | Example Application | Source |
| Pain | Numerical Rating Scale (0-10) | Patients rate their current pain intensity. | Used to track acute pain changes after application of topical menthol. | nih.govresearchgate.net |
| Pain | Global Rating of Change (GROC) | Patients provide a global rating of their change in symptoms. | Assessed overall pain improvement 3 hours after treatment. | nih.govresearchgate.net |
| Anxiety | Hospital Anxiety and Depression Scale (HADS) | A validated patient-reported questionnaire to screen for anxiety and depression. | Used in a dietary intervention study to measure changes in anxiety scores. | mdpi.comnih.gov |
| Overall Change | Clinical Global Impression (CGI) | A clinician-rated assessment of the patient's overall illness severity and improvement. | Used as a primary endpoint to evaluate overall change in schizophrenia symptoms. | cambridge.org |
Pharmacodynamic Biomarkers in Clinical Studies
Pharmacodynamic biomarkers are crucial tools in clinical research, offering measurable indicators of a biological response to a therapeutic intervention. dovepress.commdpi.com These biomarkers can provide evidence that a drug has engaged its target and elicited the desired physiological effect, which is essential for understanding the mechanism of action and for guiding dose selection in early-phase clinical trials. dovepress.comoup.com In the context of this compound, a compound investigated for its effects on the nervous system, specific biomarkers can illuminate its influence on physiological pathways.
Heart Rate Variability as a Biomarker of Autonomic Nervous System Balance
Heart rate variability (HRV) has been established as a reliable and noninvasive method for assessing the balance of the autonomic nervous system (ANS). oatext.comulb.ac.besmw.ch The ANS is composed of two main branches: the sympathetic nervous system (SNS), which prepares the body for stress-related activities, and the parasympathetic nervous system (PSNS), which promotes rest and digestion. oatext.com HRV measures the variation in time between consecutive heartbeats, and analysis of these variations can provide quantitative insights into the interplay between sympathetic and parasympathetic influences on the heart's sinus node. oatext.comsmw.ch A state of imbalance, often characterized by increased sympathetic activity and reduced parasympathetic (vagal) tone, is associated with various pathological conditions. oatext.comsmw.ch
Clinical research has utilized HRV as a pharmacodynamic biomarker to quantify the physiological effects of this compound. A study was conducted to assess the impact of this compound (in the form of Validol) on the autonomic nervous system. researchgate.net The investigation involved measuring short-term HRV parameters in a 61-year-old male subject under basal conditions and then 10 minutes after the sublingual administration of this compound. researchgate.net The data was recorded using a chest strap with Bluetooth transmission and analyzed with specialized software. researchgate.net
The findings from this research demonstrated changes in several key HRV parameters following the administration of this compound, indicating a shift in the sympatho-vagal balance. researchgate.net Specifically, the results pointed towards a relaxing effect, quantifiable through the modulation of HRV metrics. researchgate.net
The table below presents the detailed research findings from this clinical investigation, showcasing the changes in Heart Rate Variability (HRV) parameters before and after the administration of this compound.
Table 1: Heart Rate Variability (HRV) Parameters Before and After this compound Administration
| Parameter | Before this compound | After this compound |
|---|---|---|
| Time Domain | ||
| Mean RR (ms) | 913 | 915 |
| STD RR (ms) | 33.7 | 40.5 |
| Mean HR (beats/min) | 65.8 | 65.6 |
| STD HR (beats/min) | 2.4 | 2.9 |
| RMSSD (ms) | 28.3 | 43.1 |
| NN50 | 28 | 51 |
| pNN50 (%) | 13.6 | 25.1 |
| Frequency Domain | ||
| VLF (ms²) | 711 | 750 |
| LF (ms²) | 277 | 430 |
| HF (ms²) | 129 | 402 |
| LF/HF ratio | 2.14 | 1.07 |
| Nonlinear | ||
| SD1 (ms) | 20.1 | 30.5 |
| SD2 (ms) | 42.6 | 47.7 |
Data sourced from a clinical study on a 61-year-old male subject. researchgate.net RR: Inter-beat interval; STD: Standard Deviation; HR: Heart Rate; RMSSD: Root Mean Square of Successive Differences; NN50: Number of pairs of successive RR intervals that differ by more than 50 ms; pNN50: Proportion of NN50 divided by the total number of RR intervals; VLF: Very Low Frequency; LF: Low Frequency; HF: High Frequency; SD1 & SD2: Poincaré plot standard deviations.
Analytical Methodologies for Menthyl Isovalerate and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the separation, identification, and quantification of menthyl isovalerate and its primary related compound, menthol (B31143). Gas chromatography (GC) is particularly well-suited for these volatile compounds, often coupled with either flame ionization detection (FID) for quantification or mass spectrometry (MS) for definitive identification. High-performance liquid chromatography (HPLC) also finds application, especially for the analysis of related, less volatile compounds or when alternative selectivity is required.
Gas Chromatography (GC) for this compound and Menthol Analysis
Gas chromatography is a highly sensitive and widely employed method for the analysis of menthol and its ester derivatives like this compound. nih.gov The technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. ste-mart.com
Gas chromatography with flame ionization detection (GC-FID) is a robust and reliable method for the quantitative analysis of this compound and menthol. researchgate.net The FID detector offers high sensitivity towards organic compounds and a wide linear range. A validated GC-FID method has been developed for the simultaneous determination of menthol and this compound in pharmaceutical dosage forms. researchgate.net In this method, n-octanol was utilized as an internal standard to ensure accuracy and precision. researchgate.net The linearity of the method was established over a concentration range of 0.448 to 2.240 mg/ml for menthol and 1.152 to 5.762 mg/ml for this compound. researchgate.net Validation studies confirmed that the method is selective, linear, accurate, and precise for its intended purpose. researchgate.net The limits of detection (LOD) were reported to be 0.1 mg/ml for menthol and 0.5 mg/ml for this compound. researchgate.net
Similarly, GC-FID is used for determining cooling agents, including L-menthol (B7771125), in various consumer products. chromatographyonline.com For instance, a method for analyzing cooling agents on tipping paper reported a limit of detection and quantification for L-menthol of 0.32 μg/mL and 1.06 μg/mL, respectively, demonstrating excellent sensitivity. chromatographyonline.com
Table 1: GC-FID Method Validation Parameters for this compound and Menthol
| Parameter | Menthol | This compound | Source |
|---|---|---|---|
| Linearity Range | 0.448 - 2.240 mg/ml | 1.152 - 5.762 mg/ml | researchgate.net |
| Limit of Detection (LOD) | 0.1 mg/ml | 0.5 mg/ml | researchgate.net |
| Internal Standard | n-octanol | n-octanol | researchgate.net |
Column Chemistry and Separation Parameters
The choice of capillary column and temperature programming is critical for achieving successful separation of this compound and menthol from other matrix components. A common approach involves using columns with polar stationary phases. For the simultaneous analysis of menthol and this compound, a HP-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) fused silica (B1680970) capillary column (30 m x 0.53 mm i.d., 1 μm film thickness) has proven effective. researchgate.net
For the analysis of menthol in pharmaceutical products, a VF-624 ms capillary column, which has a phase composition of 6% cyanopropylphenyl and 94% dimethylpolysiloxane, has been successfully used. nih.gov The dimensions for this type of column are often around 60 meters in length with a 1.8 μm film thickness. nih.gov Non-polar columns, such as those with a 5% Phenyl stationary phase (e.g., HP-5MS), are also used, typically for separating compounds based on boiling point. chromatographyonline.comfishersci.com The selection between polar and non-polar columns depends on the specific sample matrix and the compounds of interest; polar columns are generally preferred when analytes differ in polarity. fishersci.com
The temperature program is optimized to ensure adequate resolution and reasonable analysis times. For example, a temperature program for analyzing cooling agents like menthol involved an initial temperature of 50°C held for 2 minutes, followed by a ramp up to 230°C at a rate of 5°C/min, and a final hold for 2 minutes. chromatographyonline.com
Table 2: Examples of GC Columns and Conditions for Menthol and this compound Analysis
| Parameter | Method 1 (Menthol & this compound) | Method 2 (Menthol) | Method 3 (Menthol & other cooling agents) |
|---|---|---|---|
| Column | HP-FFAP | VF-624 ms | HP-5MS |
| Stationary Phase | Nitroterephthalic acid modified polyethylene glycol | 6% cyanopropylphenyl, 94% dimethylpolysiloxane | 5% Phenyl Methylpolysiloxane |
| Dimensions | 30 m x 0.53 mm i.d., 1.0 µm film | 60 m length, 1.8 µm film | 30 m x 250 µm x 0.25 µm |
| Carrier Gas | Not Specified | Not Specified | N₂ at 1 mL/min |
| Temperature Program | Not Specified | Not Specified | 50°C (2 min), ramp 5°C/min to 230°C (2 min) |
| Source | researchgate.net | nih.gov | chromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. ste-mart.com This hyphenated technique is invaluable for confirming the identity of this compound and its metabolites by providing detailed mass spectra of the eluted compounds. ste-mart.com The mass spectrometer fragments the analyte molecules into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. ste-mart.comcoresta.org
GC-MS is frequently used for the analysis of complex mixtures containing menthol and other related volatile compounds, such as in essential oils or tobacco products. coresta.orgchromatographytoday.com For instance, a tandem chiral column GC-MS method was established to separate eight different optical isomers of menthol, demonstrating the technique's high resolving power. coresta.org In this method, selected ion monitoring (SIM) mode was used to enhance sensitivity and selectivity, monitoring for characteristic ions at m/z 71, 81, and 95. coresta.org
Stable isotope dilution analysis (SIDA) is a highly accurate quantification technique used with GC-MS. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N) to the sample as an internal standard. nih.govcdc.gov This labeled standard is chemically identical to the analyte and behaves similarly during sample preparation, extraction, and chromatographic analysis. nih.gov
For the analysis of menthol in biological matrices like urine, a GC-MS method using menthol-d4 as a stable isotope internal standard has been developed. nih.govcdc.gov This approach allows for the accurate measurement of both free menthol and total menthol (after enzymatic release from conjugated forms). nih.govcdc.gov The quantification is based on the ratio of the response of the native analyte to the labeled internal standard, which corrects for any sample loss during preparation or variations in instrument response. nih.gov This method has demonstrated a wide linear range and a method detection limit of 0.0017 μg/mL for menthol in urine. nih.govcdc.gov
Table 3: Performance Characteristics of a Stable Isotope Dilution GC-MS Method for Menthol
| Parameter | Value | Source |
|---|---|---|
| Internal Standard | Menthol-d₄ | nih.govcdc.gov |
| Matrix | Human Urine | nih.govcdc.gov |
| Method Detection Limit (MDL) | 0.0017 µg/mL | nih.govcdc.gov |
| Linear Range (Free Menthol) | 0.002 - 0.5 µg/mL | nih.govcdc.gov |
| Linear Range (Total Menthol) | 0.01 - 10 µg/mL | nih.govcdc.gov |
| Precision | 7.6% | nih.govcdc.gov |
| Accuracy | 88.5% | nih.govcdc.gov |
High-Performance Liquid Chromatography (HPLC) for Related Compounds
While GC is the predominant technique for this compound and menthol, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for menthol and other related, potentially less volatile or thermally sensitive compounds. nih.gov A significant advantage of HPLC is that it typically does not require the derivatization of polar analytes. nih.gov
For the determination of menthol in pharmaceutical products, a reversed-phase HPLC (RP-HPLC) method coupled with a refractive index (RI) detector has been developed. nih.gov The RI detector is a universal detector suitable for compounds that lack a strong UV chromophore, such as menthol. nih.gov The separation was achieved on an Inertsil ODS 3V column (4.6mm × 250mm, 5μm) with a mobile phase consisting of a water and methanol mixture (30:70 v/v) at a flow rate of 1.0 ml/min. nih.gov This method was validated according to ICH guidelines and successfully applied for the quantification of menthol in syrup formulations. nih.gov
Table 4: HPLC Method Parameters for Menthol Analysis
| Parameter | Specification | Source |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.gov |
| Detector | Refractive Index (RI) | nih.gov |
| Column | Inertsil ODS 3V (4.6mm × 250mm, 5µm) | nih.gov |
| Mobile Phase | Water : Methanol (30:70 v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Linearity Range | 30 - 70 µg/ml | nih.gov |
Reversed-Phase HPLC with Refractive Index Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Refractive Index (RI) detector is a suitable method for the analysis of compounds like this compound that lack a significant UV-absorbing chromophore. semanticscholar.orgscispace.com An RI detector is considered a universal detector because it measures the difference in the refractive index between the mobile phase and the analyte eluting from the column, making it ideal for non-chromophoric substances. semanticscholar.org
A typical analytical setup involves a chromatographic separation on a C18 column, such as an Inertsil ODS 3V (4.6mm × 250mm, 5µm). nih.govnih.gov Isocratic elution is often employed, using a mobile phase consisting of a mixture of water and an organic solvent like methanol. nih.govnih.gov For instance, a mobile phase composition of water:methanol (30:70 v/v) at a flow rate of 1.0 ml/min has been shown to be effective for separating related compounds. nih.govnih.gov The selection of a mobile phase with a refractive index that is significantly different from that of the analyte is crucial for achieving optimal sensitivity. rjptonline.org This methodology provides a simple, rapid, and specific approach for the quantification of this compound in various preparations, avoiding the complex sample pretreatment often required for gas chromatography (GC) methods. nih.gov
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step for isolating this compound and its metabolites from complex biological matrices, thereby minimizing interference and enhancing analytical sensitivity. mdpi.com
Solid Phase Microextraction (SPME) for Biological Samples
Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.commdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound from biological samples such as plasma, urine, and blood. nih.gov The technique is based on the partitioning of analytes between the sample matrix and a sorbent-coated fiber.
The SPME fiber, coated with a specific stationary phase (e.g., polydimethylsiloxane), is exposed to the sample or its headspace. nih.govresearchgate.net Analytes adsorb onto the fiber until equilibrium is reached. nih.gov Subsequently, the fiber is transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal desorption and analysis. mdpi.com
Several factors can influence the efficiency of the extraction process, including the type of fiber coating, extraction time and temperature, sample pH, and salt concentration. nih.gov The addition of salt can increase the ionic strength of the sample, which may enhance the release of analytes into the headspace, thereby improving extraction efficiency. mdpi.com SPME offers significant advantages, including reduced sample volume, elimination of organic solvents, and the potential for automation and in-vivo sampling. mdpi.com
Enzymatic Hydrolysis for Conjugated Metabolites (e.g., β-Glucuronidase/Sulfatase)
In biological systems, this compound is expected to undergo metabolism, resulting in the formation of conjugated metabolites, primarily as glucuronides and sulfates. These conjugated forms are often more water-soluble and are readily excreted in urine. To quantify the total concentration of a metabolite, a hydrolysis step is required to cleave the conjugate bond and release the parent analyte prior to extraction and analysis. scielo.br
Enzymatic hydrolysis is the preferred method for this deconjugation process. scielo.br Enzymes such as β-glucuronidase (to cleave glucuronide conjugates) and sulfatase (to cleave sulfate conjugates) are commonly used. nih.gov Often, an enzyme preparation from Helix pomatia is utilized, as it contains both β-glucuronidase and sulfatase activity. scielo.br
The effectiveness of the enzymatic hydrolysis is dependent on several key parameters, including the source and activity of the enzyme, incubation time and temperature, and the pH of the sample buffer. nih.gov For example, a typical procedure involves incubating the biological sample (e.g., urine) with the enzyme at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4 to 16 hours) at an optimal pH (e.g., pH 5.2). scielo.brnih.gov Optimizing these conditions is crucial to ensure complete and reproducible hydrolysis of all conjugated metabolites without degrading the target analyte. nih.gov
Method Validation Parameters for Analytical Procedures
Validation of an analytical method is essential to ensure its reliability, consistency, and suitability for its intended purpose. wjarr.com Key validation parameters are assessed according to guidelines from the International Council for Harmonisation (ICH). nih.gov
Linearity and Calibration Curve Development
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. gavinpublishers.com This is a fundamental parameter for quantitative analysis. wjarr.com
The linearity of a method for this compound is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. nih.gov According to ICH guidelines, a minimum of five concentration levels is recommended. thermofisher.com The response (e.g., peak area) is then plotted against the corresponding concentration to construct a calibration curve. gavinpublishers.com
The relationship between concentration and response is assessed using linear regression analysis, which fits the data to the equation y = ax + b, where 'y' is the response, 'x' is the concentration, 'a' is the slope, and 'b' is the y-intercept. nih.gov The quality of the linear fit is determined by the correlation coefficient (r) or the coefficient of determination (r²). nih.gov A value close to 1.000 indicates a strong linear relationship. nih.gov For a validated GC method, the linearity for this compound was established in the concentration range of 1.152 to 5.762 mg/ml. researchgate.net
Table 1: Example Linearity Data for this compound Analysis
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.152 | 12540 |
| 2.304 | 25120 |
| 3.457 | 37650 |
| 4.609 | 50200 |
| 5.762 | 62780 |
This table contains illustrative data.
Precision and Accuracy Assessment
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. biopharminternational.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). biopharminternational.comresearchgate.net Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For a validated method for this compound, the RSD values were found to be less than 2.0%, confirming the method's high precision. researchgate.netresearchgate.net
Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. gavinpublishers.com It is often determined by performing recovery studies, where a known amount of pure analyte (spiked sample) is added to a sample matrix (e.g., placebo). gavinpublishers.com The analysis is then performed, and the percentage of the analyte recovered is calculated. gavinpublishers.com The acceptance criteria for accuracy can vary, but for drug products, recoveries are typically expected to be within 98-102%. gavinpublishers.com A validated analytical method for this compound has been demonstrated to be accurate. researchgate.net
Table 2: Example Precision and Accuracy Validation Data
| Parameter | Concentration Level | Acceptance Criteria | Result |
|---|---|---|---|
| Precision (RSD%) | Low | ≤ 2.0% | 1.5% |
| Medium | ≤ 2.0% | 1.2% | |
| High | ≤ 2.0% | 1.1% | |
| Accuracy (% Recovery) | Low | 98.0 - 102.0% | 99.5% |
| Medium | 98.0 - 102.0% | 100.2% | |
| High | 98.0 - 102.0% | 101.1% |
This table contains illustrative data.
Detection and Quantification Limits
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits have been established using gas chromatography (GC) with flame-ionization detection.
In a validated GC method for the determination of validol, which is a preparation containing a solution of menthol in this compound, the detection and quantification limits were determined. The study reported the following limits:
| Compound | Limit of Detection (LOD) | Linearity Range |
|---|---|---|
| This compound | 0.5 mg/ml | 1.152 to 5.762 mg/ml |
| Menthol | 0.1 mg/ml | 0.448 to 2.240 mg/ml |
This data indicates that the GC method is capable of detecting this compound at a concentration of 0.5 mg/ml and menthol at 0.1 mg/ml scispace.com. The linearity of the method was established within the range of 1.152 to 5.762 mg/ml for this compound, demonstrating a proportional response of the detector to the concentration of the analyte within this range scispace.com.
Solution Stability Considerations
The stability of analytical solutions is a critical factor in ensuring the accuracy of quantitative analysis. It is essential to understand how the concentration of the analyte in a prepared solution changes over time and under different storage conditions.
For this compound, specific storage conditions for stock solutions have been recommended to maintain their integrity. The stability of the stock solution is dependent on the storage temperature. The following table summarizes the recommended storage methods and periods:
| Storage Temperature | Storage Period |
|---|---|
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advised to aliquot the prepared stock solution before storage hmdb.ca. These storage guidelines are crucial for research and quality control laboratories to ensure that the concentration of the this compound solution remains stable throughout its use, thereby ensuring the reliability of the experimental results.
Mass Spectrometry for Metabolite Characterization
Mass spectrometry is a powerful analytical technique for the characterization of drug metabolites. While specific studies on the comprehensive metabolic profiling of this compound are not extensively documented, it is anticipated that the compound undergoes hydrolysis in vivo to its constituent parts: menthol and isovaleric acid. The subsequent metabolism would then proceed on these individual molecules.
The metabolism of l-menthol, a major component of this compound, has been investigated in rats. In vivo and in vitro studies have identified several metabolites, including p-menthane-3,8-diol, p-menthane-3,9-diol, 3,8-oxy-p-menthane-7-carboxylic acid, and 3,8-dihyroxy-p-menthane-7-carboxylic acid nih.gov. These biotransformations, which involve hydroxylation and oxidation reactions, are primarily carried out by liver microsomal cytochrome P-450 enzymes nih.gov.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a state-of-the-art analytical platform ideally suited for untargeted metabolomics and the characterization of metabolites of compounds like this compound. The coupling of liquid chromatography with a high-resolution mass spectrometer allows for the separation of complex mixtures and the accurate mass measurement of the components, facilitating their identification.
In the context of this compound metabolite characterization, LC-HRMS would offer several advantages:
Separation of Metabolites: The liquid chromatography component can separate the various metabolites of menthol and isovaleric acid from the biological matrix.
Accurate Mass Measurement: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying unknown metabolites.
Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the metabolite ions. The resulting fragmentation patterns provide valuable structural information, helping to elucidate the positions of metabolic modifications, such as hydroxylations or conjugations.
Although specific LC-HRMS studies on this compound metabolites are not available, the technique has been widely applied for the analysis of other small molecules and their biotransformation products. The general workflow would involve the administration of this compound, collection of biological samples (e.g., urine, plasma), sample preparation to extract the metabolites, followed by LC-HRMS analysis to detect and identify the metabolic products.
Emerging Research Areas and Future Directions for Menthyl Isovalerate
Advanced Pharmacological Screening Methodologies
To uncover the full therapeutic potential of menthyl isovalerate, researchers are turning to advanced pharmacological screening methods. These techniques allow for a more detailed and nuanced understanding of how the compound interacts with biological systems at a molecular level.
A critical step in modern drug discovery is the precise identification of molecular targets. researchgate.net For this compound, this involves techniques like photoaffinity labeling, where a modified version of the compound can be used to bind covalently to its target proteins in a cellular environment. plos.org Once potential targets are identified, their binding affinity is quantified using various parameters. researchgate.net
The dissociation constant (Kd) measures the equilibrium between the ligand-protein complex and its dissociated components, providing a direct measure of binding affinity. sciencesnail.com The inhibition constant (Ki) is a more specific measure of a ligand's ability to inhibit enzyme activity and is dependent on the mechanism of inhibition (competitive, uncompetitive, etc.). sciencesnail.com The half-maximal inhibitory concentration (IC50) is an empirical measure of the concentration of an inhibitor required to reduce a biological or biochemical activity by 50%. sciencesnail.com While IC50 values are useful for initial comparisons, Ki and Kd values provide more precise information about the inhibitor's potency and the drug-target interaction. sciencesnail.comsemanticscholar.org
Although specific Kd, Ki, or IC50 values for this compound are not yet widely published in the public domain, the methodologies for their determination are well-established. For instance, researchers could use saturation binding assays with a radiolabeled form of this compound to determine Kd and Bmax (maximum number of binding sites). wustl.edu Competitive binding assays could then be used to determine the Ki of unlabeled this compound by measuring its ability to displace the radioligand. wustl.edu Such studies are crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective derivatives.
Table 1: Key Binding Affinity Parameters
| Parameter | Definition | Significance |
| Kd (Dissociation Constant) | The concentration of a ligand at which half of the binding sites of a protein are occupied at equilibrium. sciencesnail.com | A direct measure of the affinity of a ligand for its target. A lower Kd indicates a higher binding affinity. sciencesnail.com |
| Ki (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. sciencesnail.com | Quantifies the potency of an inhibitor. It is independent of substrate concentration for competitive inhibitors. sciencesnail.com |
| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor that is required to inhibit 50% of a biological or biochemical function. sciencesnail.com | A functional measure of inhibitor potency that is dependent on experimental conditions, including substrate concentration. sciencesnail.com |
Comprehensive Metabolomics and Systems Biology Approaches
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful lens through which to understand the effects of this compound. cmbio.ionih.gov By providing a real-time snapshot of metabolic processes, this approach can elucidate the biochemical pathways modulated by the compound. cmbio.io Untargeted metabolomics can offer a broad overview of changes in a wide array of metabolites, while targeted metabolomics can precisely quantify specific molecules of interest. nih.gov
Integrating metabolomics data with other "omics" technologies (such as genomics, transcriptomics, and proteomics) falls under the umbrella of systems biology. nih.gov This holistic approach can reveal the complex interactions between different biological layers and help to construct a comprehensive picture of how this compound exerts its effects. For instance, a systems biology study could identify changes in gene expression, protein levels, and metabolite concentrations in response to this compound administration, providing insights into its mechanism of action and potential off-target effects.
Development of Novel Therapeutic Applications
While this compound is known for its use as a mild sedative and anxiolytic, particularly in the form of Validol, emerging research is paving the way for novel therapeutic applications. researchgate.netwikipedia.org Its constituent parts, menthol (B31143) and isovaleric acid, have known biological activities that suggest a broader potential. Menthol, for example, has demonstrated analgesic, antibacterial, and skin-penetration-enhancing properties. researchgate.net
These properties could be leveraged in the development of new treatments. For example, the penetration-enhancing effects of the menthyl moiety could be utilized in topical drug formulations to improve the delivery of other active pharmaceutical ingredients. google.com Furthermore, the anxiolytic properties of this compound could be explored for a wider range of anxiety-related disorders, potentially leading to the development of new, targeted therapies with favorable side-effect profiles.
Advanced Synthesis and Green Chemistry for this compound Production
The traditional synthesis of this compound involves the esterification of menthol with isovaleric acid, often using strong acid catalysts. wikipedia.orgchemicalbook.com While effective, these methods can have environmental drawbacks. Modern research is focusing on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry.
One promising approach is the use of microwave-assisted organic synthesis (MAOS). researchgate.net This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. researchgate.netroyalsocietypublishing.org Another avenue of exploration is the development of novel catalytic systems, such as those based on palladium complexes, which can offer high selectivity and efficiency under milder reaction conditions. google.com The use of biocatalysts, such as enzymes, is also a key area of green chemistry research that could be applied to the synthesis of this compound, offering high specificity and biodegradability.
Integration of In Silico Modeling and Experimental Research
The integration of computational, or in silico, modeling with traditional experimental research is a powerful strategy for accelerating the drug discovery and development process. nih.gov Molecular docking, a key in silico technique, can be used to predict the binding orientation and affinity of this compound with various biological targets. nih.gov This can help to prioritize targets for experimental validation and guide the design of new derivatives with improved properties.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the this compound-target complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding. nih.gov By combining these computational approaches with experimental data from pharmacological screening and metabolomics studies, researchers can build more accurate and predictive models of this compound's biological activity. This integrated approach not only enhances the efficiency of research but also deepens the fundamental understanding of the compound's molecular mechanisms. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing menthyl isovalerate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of menthol with isovaleric acid using acid catalysts (e.g., sulfuric acid). Characterization requires GC-MS or NMR to verify purity (>98% as per COA) and structural confirmation . For novel derivatives, include FT-IR for functional group analysis and elemental analysis for empirical formula validation. Ensure proper documentation of reaction conditions (temperature, solvent ratios) to enable reproducibility .
Q. How can researchers address solubility challenges of this compound in aqueous-based experimental systems?
- Methodological Answer : this compound has low aqueous solubility but dissolves in DMSO (200 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1% to avoid cytotoxicity). For in vivo applications, use surfactants like Tween-80 or cyclodextrins to enhance bioavailability. Sonication at 37°C improves homogeneity .
Q. What safety protocols are critical for handling this compound in laboratory environments?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards). Use fume hoods for weighing and solution preparation to avoid inhalation (H335). Store at -20°C (short-term) or -80°C (long-term) in airtight containers. Spills require adsorption with inert materials (e.g., diatomaceous earth) and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in purity, solvent systems, or cell lines. Standardize experimental conditions by:
- Validating compound purity via HPLC before assays .
- Using identical solvent controls (e.g., DMSO) across studies.
- Replicating findings in multiple cell models (e.g., HEK-293 vs. RAW 264.7 macrophages) to assess tissue-specific effects .
Q. What strategies optimize the detection of this compound in metabolomic or terpenoid profiling studies?
- Methodological Answer : Use GC-MS with a DB-5MS column (30 m × 0.25 mm ID) and He carrier gas (1 mL/min). Program temperature from 50°C (hold 2 min) to 250°C at 10°C/min. For LC-MS/MS, employ a C18 column with ESI+ mode (m/z 240.38 [M+H]+). Validate retention times against certified standards and spike internal standards (e.g., deuterated menthol) to correct for matrix effects .
Q. How does the stability of this compound vary under different experimental conditions, and how can degradation be mitigated?
- Methodological Answer : Stability tests via accelerated degradation studies (40°C/75% RH for 1 month) show ≤5% decomposition. Protect from light using amber vials and avoid prolonged exposure to basic pH (>8.0). For long-term kinetic studies, aliquot stocks under nitrogen atmosphere and monitor via periodic HPLC-UV (λ = 210 nm) .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Fit data to a four-parameter logistic model (IC50/EC50) using nonlinear regression (e.g., GraphPad Prism). Include replicates (n ≥ 3) and report 95% confidence intervals. For transcriptomic data (e.g., tissue-specific terpenoid biosynthesis), apply Benjamini-Hochberg correction to control false discovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
